1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane

Description

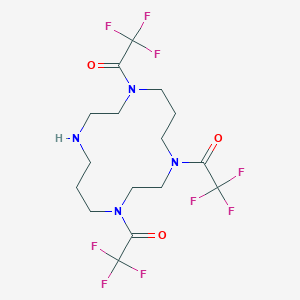

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane is a macrocyclic ligand derived from cyclam (1,4,8,11-tetraazacyclotetradecane) by substituting three of its secondary amine groups with trifluoroacetyl moieties. The trifluoroacetyl groups introduce strong electron-withdrawing effects, altering the ligand’s electronic and steric properties compared to unmodified cyclam.

Properties

IUPAC Name |

1-[4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F9N4O3/c17-14(18,19)11(30)27-6-2-7-29(13(32)16(23,24)25)10-9-28(12(31)15(20,21)22)5-1-3-26-4-8-27/h26H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJIMXYFYCOBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F9N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465656 | |

| Record name | 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406939-92-2 | |

| Record name | 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Trifluoroacetylation of Cyclam

The most widely documented method involves reacting cyclam with ethyl trifluoroacetate in the presence of a base. This approach, detailed in multiple patents, achieves selective protection of three secondary amines while leaving the fourth available for subsequent functionalization.

Reaction Scheme:

Key Conditions:

-

Solvent: Methanol or dichloromethane.

-

Base: Triethylamine or diisopropylethylamine (0.1–1.0 equivalents).

-

Temperature: 20–60°C.

Yield and Purity:

Stepwise Protection Strategies

Alternative routes involve sequential protection of cyclam’s amines. For example:

-

Initial mono-protection with a temporary group (e.g., Boc).

-

Selective trifluoroacetylation of remaining amines.

-

Deprotection of the temporary group.

This method, though less common, avoids over-acylation but requires additional steps.

Detailed Methodologies and Optimization

Standard Procedure from EP2022787B1

Example 3 (Adapted):

-

Reagents:

-

Cyclam (1.0 mol), ethyl trifluoroacetate (3.0–3.5 mol), triethylamine (1.0 mol).

-

Solvent: Methanol (10 vol).

-

-

Process:

-

Add ethyl trifluoroacetate dropwise to a stirred solution of cyclam and triethylamine in methanol at 25°C.

-

Stir for 12 hours, then concentrate under reduced pressure.

-

Triturate the residue with hexane to obtain a white solid.

-

-

Characterization:

Scalable Synthesis from WO2014125499A1

Key Improvements:

-

Solvent System: Methanol replaced dichloromethane for environmental and safety reasons.

-

Purification: Avoidance of column chromatography via recrystallization from toluene/hexane.

Table 1: Comparative Reaction Conditions

| Parameter | EP2022787B1 | WO2014125499A1 |

|---|---|---|

| Solvent | Methanol | Methanol |

| Base | Triethylamine | Triethylamine |

| Equivalents (CFCOOEt) | 3.0 | 3.5 |

| Time (h) | 12 | 24 |

| Yield (%) | 90 | 92.5 |

Challenges and Solutions

Over-Acylation and Byproduct Formation

Excess ethyl trifluoroacetate or prolonged reaction times can lead to tetra-trifluoroacetylated byproducts. Solutions include:

Purification Without Column Chromatography

-

Trituration: Crude product is washed with hexane or diethyl ether to remove unreacted reagents.

-

Recrystallization: Use of toluene/acetonitrile mixtures improves crystal purity.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial Applications and Modifications

This compound serves as a precursor for:

Chemical Reactions Analysis

Functionalization Reactions

The trifluoroacetyl-protected amine undergoes alkylation and coupling reactions to generate targeted derivatives:

a) Alkylation with 1,4-Dichloroxylene

-

Product : 1,1′-[1,4-Phenylenebis(methylene)]-bis-tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane .

b) Coupling with Ethylenediamine

-

Conditions : −10°C, 20-minute addition of alkylating agent .

-

Product : Derivatives with free secondary amines for further conjugation .

Deprotection Reactions

Trifluoroacetyl groups are removed under basic conditions to regenerate free amines:

Spectroscopic Data Post-Deprotection

| Property | Observation | Source |

|---|---|---|

| NMR (CDCl₃) | δ 3.91–3.34 (m, 12H), 2.40–2.07 (m, 2H) | |

| NMR | δ 160.06–154.85 (C=O), 52.55–43.85 (CH₂–N) | |

| NMR | δ −63.56 to −72.90 (CF₃) |

Stability and Reactivity Insights

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a tetraazacyclotetradecane backbone with trifluoroacetyl groups that enhance its chelating properties. Its unique structure allows it to form stable complexes with various metal ions, which is crucial for its applications in diagnostics and therapeutics.

Medicinal Chemistry

Targeted Drug Delivery:

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane has been explored for use in targeted drug delivery systems. The trifluoroacetyl groups improve solubility and stability in biological environments. Research indicates that the compound can be conjugated with therapeutic agents to enhance their delivery to specific cells or tissues.

Case Study:

A study demonstrated the synthesis of immunoconjugates using this compound as a chelator for radioisotopes in targeted radioisotope therapy. The results showed improved localization of therapeutic agents at tumor sites compared to conventional methods .

Radiopharmaceuticals

Metal Ion Chelation:

The ability of this compound to form stable complexes with metal ions such as gadolinium (Gd) and technetium (Tc) makes it valuable in radiopharmaceutical applications. These metal complexes can be utilized in imaging techniques like MRI or SPECT.

Data Table: Chelation Properties

| Metal Ion | Stability Constant | Application |

|---|---|---|

| Gd(III) | High | MRI contrast agent |

| Tc(IV) | Moderate | SPECT imaging |

Case Study:

In a comparative study of various chelators for Gd(III), this compound showed superior stability and biocompatibility .

Materials Science

Synthesis of Functional Materials:

This compound serves as a precursor for synthesizing materials with electroactive cavities. Its unique structure allows it to act as a nitrogen crown ether analogue, facilitating the design of new materials for sensors and catalysis.

Case Study:

Research on the use of this compound in creating electroactive polymers indicated that it could enhance the conductivity and mechanical properties of the resulting materials .

Analytical Chemistry

Use in Detection Methods:

The compound's ability to selectively bind certain metal ions has led to its application in analytical chemistry for detecting trace metals in environmental samples.

Data Table: Detection Capabilities

| Metal Ion | Detection Limit (ppm) | Method Used |

|---|---|---|

| Cu(II) | 0.01 | UV-Vis Spectroscopy |

| Pb(II) | 0.005 | Fluorescence |

Mechanism of Action

The mechanism of action of 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The trifluoroacetyl groups enhance the compound’s affinity for metal ions, allowing it to effectively chelate and stabilize these ions. The molecular targets and pathways involved depend on the specific application and the metal ions being targeted.

Comparison with Similar Compounds

Key Compounds for Comparison

Cyclam (1,4,8,11-Tetraazacyclotetradecane) : The parent macrocycle, unsubstituted, with four secondary amines.

Me₄cyclam (1,4,8,11-Tetramethylcyclam) : Methyl groups increase steric bulk, favoring square pyramidal geometries in Ni(II) complexes .

TETA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) : Carboxylic acid substituents enhance metal chelation, particularly for Cu(II) and Gd(III), with applications in radiopharmaceuticals .

TE2A (1,8-N,N′-bis-(carboxymethyl)cyclam) : A bifunctional chelator with improved Cu(II) stability compared to TETA .

TMC (1,4,8,11-Tetramethylcyclam) : Methyl groups stabilize high-valent metal-oxo complexes (e.g., oxoiron(IV)) via steric and electronic effects .

Comparative Analysis

| Property | 1,4,8-Tris(trifluoroacetyl)cyclam | Cyclam | Me₄cyclam | TETA | TE2A |

|---|---|---|---|---|---|

| Substituents | 3 trifluoroacetyl groups | None | 4 methyl | 4 acetic acid | 2 carboxymethyl |

| Electronic Effects | Strong electron-withdrawing | Neutral | Electron-donating | Electron-withdrawing (carboxylic) | Moderate electron-withdrawing |

| Metal Binding Affinity | Likely reduced vs. cyclam* | Moderate | Variable | High (Cu, Gd) | Very high (Cu) |

| Coordination Geometry | Distorted octahedral (inferred) | Octahedral | Square pyramidal | Octahedral | Octahedral |

| Applications | Potential catalysis/sensing | Model ligand | Bioinorganic studies | Radiopharmaceuticals (e.g., ⁶⁴Cu, ¹⁷⁷Lu) | Improved Cu(II) chelation |

*Trifluoroacetyl groups may destabilize metal binding due to reduced nitrogen basicity.

Stability and Metal Complexation

- Cyclam Derivatives with Alkyl Groups : Methyl substituents (Me₄cyclam) enforce steric constraints, leading to distorted geometries (e.g., square pyramidal Ni(II) complexes) . In contrast, trifluoroacetyl groups likely impose similar steric effects but with additional electronic destabilization of metal-ligand bonds.

- Carboxylic Acid Derivatives (TETA, TE2A): TETA’s tetraacetic acid arms enable strong chelation of lanthanides and transition metals, with log stability constants (log K) for Cu(II) exceeding 20 . TE2A’s bifunctional design improves radiolabeling efficiency for ⁶⁴Cu, surpassing TETA’s performance . The trifluoroacetyl derivative is expected to exhibit lower stability due to weaker donor capacity.

- High-Valent Metal Complexes: TMC stabilizes oxoiron(IV) species via methyl group-induced ligand rigidity .

Biological Activity

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane (often referred to as Tris-TFA-Cyclam) is a macrocyclic compound that has garnered attention due to its unique structural properties and potential biological applications. This compound belongs to the family of tetraazamacrocycles and is characterized by its ability to form stable complexes with various metal ions. Its biological activity is primarily attributed to its metal-binding properties and the resulting influence on biological systems.

- Molecular Formula : C13H18F9N4O3

- Molecular Weight : 385.3 g/mol

- Structure : The compound features a tetraazacyclotetradecane backbone with trifluoroacetyl groups that enhance its solubility and stability in biological environments.

Tris-TFA-Cyclam exhibits its biological activity through several mechanisms:

- Metal Ion Chelation : The nitrogen atoms in the macrocyclic structure effectively coordinate with metal ions such as Cu(II), Ni(II), and Zn(II), influencing enzymatic activities and cellular processes.

- Antioxidant Properties : It has been reported to possess antioxidant capabilities, which may protect cells from oxidative stress by scavenging free radicals.

- Drug Delivery Systems : The compound's ability to form stable complexes with therapeutic agents enhances the delivery and efficacy of drugs in targeted therapies.

Table 1: Summary of Biological Activities

Case Study 1: Metal Ion Binding and Biological Implications

A study investigated the binding affinity of Tris-TFA-Cyclam with Cu(II) ions, revealing that this interaction significantly enhances the compound's cytotoxicity against cancer cells. The chelation of Cu(II) was shown to disrupt cellular homeostasis, leading to increased apoptosis in treated cells.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that Tris-TFA-Cyclam effectively reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide. The compound's antioxidant activity was quantified using DPPH radical scavenging assays, yielding an IC50 value indicative of its potency.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of Tris-TFA-Cyclam:

- Cytotoxicity in Cancer Cells : In studies involving various cancer cell lines (e.g., HeLa, MCF-7), Tris-TFA-Cyclam exhibited IC50 values ranging from 10 µM to 30 µM, suggesting a moderate level of cytotoxicity that may be leveraged for therapeutic applications.

- Metal Complex Stability : The stability constants for metal complexes formed with Tris-TFA-Cyclam were determined through potentiometric titrations, indicating strong binding interactions that could be exploited in drug development.

- Potential in Radiopharmaceuticals : The compound's ability to form stable complexes with radioisotopes positions it as a candidate for targeted radioisotope therapy.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane?

Answer:

Synthesis typically involves sequential trifluoroacetylation of the parent macrocycle (1,4,8,11-tetraazacyclotetradecane, "cyclam") under anhydrous conditions. Key steps include:

- Protection-Deprotection Strategy : Trifluoroacetyl groups are introduced via reaction with trifluoroacetic anhydride in dichloromethane, followed by selective deprotection using controlled alkaline hydrolysis to retain three acetyl groups .

- Purification : Column chromatography (silica gel, gradient elution with methanol/dichloromethane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Validation : Confirm stoichiometry via elemental analysis and monitor reaction progress using thin-layer chromatography (TLC) .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : and NMR identify trifluoroacetyl group positions and confirm macrocycle integrity. NMR resolves backbone electronic environments .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis (if available) provides definitive bond lengths and coordination geometry .

Basic: What role does this compound play in coordination chemistry?

Answer:

The trifluoroacetyl groups modulate the macrocycle’s donor strength and solubility:

- Electron-Withdrawing Effects : Trifluoroacetyl substituents reduce nitrogen basicity, altering metal-ligand binding kinetics compared to unmodified cyclam .

- Applications : Used to stabilize transition metals (e.g., Cu, Co) in catalytic studies, such as carbon dioxide capture (Cu-TETA analogs) or oxygen-evolution reactions (OER) .

Advanced: How can researchers evaluate its catalytic efficiency in oxidation or reduction reactions?

Answer:

Design experiments using:

- Electrochemical Methods : Cyclic voltammetry (CV) and chronoamperometry to assess redox activity, particularly for OER. Compare turnover frequency (TOF) with control catalysts (e.g., Cu-TMC complexes) .

- Spectroscopic Monitoring : UV-Vis or EPR spectroscopy tracks intermediate species during catalytic cycles (e.g., Cu-oxo intermediates in OER) .

- Kinetic Studies : Measure CO absorption rates in basic solutions (e.g., potassium carbonate with/without catalyst) to quantify efficiency gains .

Advanced: How does its metal-chelation stability compare to derivatives like TETA or TE2A?

Answer:

- Thermodynamic Stability : Use potentiometric titrations to determine log values for metal complexes (e.g., Cu). Trifluoroacetyl groups likely reduce stability vs. TETA (tetraacetic acid) but enhance lipophilicity .

- Kinetic Inertness : Radiolabeling studies (e.g., with ) under physiological conditions (pH 7.4, 37°C) assess ligand retention. TE2A derivatives exhibit superior inertness due to pre-organized donor atoms .

Advanced: How to resolve contradictions in thermodynamic stability data across studies?

Answer:

- Control Variables : Standardize experimental conditions (ionic strength, temperature, metal-to-ligand ratio). For example, CoTeta stability constants vary with protonation states of competing ligands like dimethylglyoxime .

- Computational Modeling : Density Functional Theory (DFT) calculates binding energies to validate experimental trends and identify overlooked factors (e.g., solvent effects) .

Advanced: What methodological considerations apply to its use in radiopharmaceuticals?

Answer:

- Radiolabeling Efficiency : Optimize reaction time, temperature, and pH for incorporation. Harsh conditions (e.g., >75°C) may degrade the macrocycle, necessitating milder protocols .

- In Vivo Stability : Use biodistribution studies in animal models to compare retention in target tissues (e.g., tumors) vs. background. Correlate with chelator lipophilicity and serum protein binding .

Advanced: How do trifluoroacetyl groups influence its biological or catalytic activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.